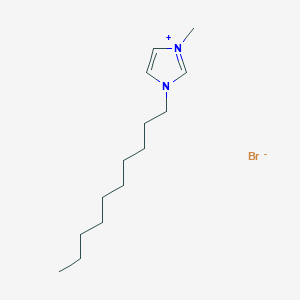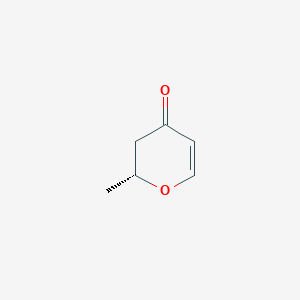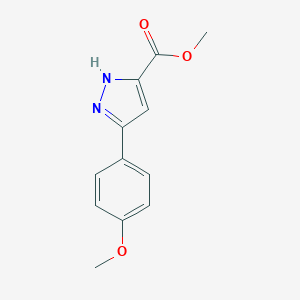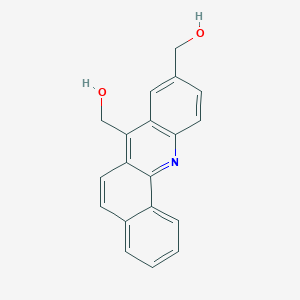
7,9-Bis(hydroxymethyl)benz(c)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Bis(hydroxymethyl)benz(c)acridine, also known as BHBA, is a synthetic compound that belongs to the acridine family. It was first synthesized in 1968 by researchers at the University of California, Berkeley. BHBA has been studied extensively for its potential applications in scientific research, particularly in the fields of DNA intercalation and cancer therapy.
作用機序
7,9-Bis(hydroxymethyl)benz(c)acridine intercalates into the DNA double helix, causing structural changes that can lead to cell death. It has also been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. This dual mechanism of action makes 7,9-Bis(hydroxymethyl)benz(c)acridine a potent anticancer agent.
Biochemical and Physiological Effects:
7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can prevent the growth and spread of tumors.
実験室実験の利点と制限
One advantage of 7,9-Bis(hydroxymethyl)benz(c)acridine is its high affinity for DNA, which makes it a useful tool for studying DNA intercalation. Its potential as an anticancer agent also makes it a promising candidate for cancer research. However, 7,9-Bis(hydroxymethyl)benz(c)acridine can be toxic to normal cells at high concentrations, which limits its use in some experiments.
将来の方向性
There are many potential directions for future research on 7,9-Bis(hydroxymethyl)benz(c)acridine. One area of interest is the development of 7,9-Bis(hydroxymethyl)benz(c)acridine-based drugs for cancer therapy. Researchers are also exploring the use of 7,9-Bis(hydroxymethyl)benz(c)acridine in combination with other anticancer agents to enhance its efficacy. Additionally, 7,9-Bis(hydroxymethyl)benz(c)acridine may have applications in other areas of research, such as DNA sequencing and gene therapy.
In conclusion, 7,9-Bis(hydroxymethyl)benz(c)acridine is a promising compound with a wide range of potential applications in scientific research. Its strong affinity for DNA and dual mechanism of action make it a potent anticancer agent. Further research is needed to fully understand its potential and limitations, but 7,9-Bis(hydroxymethyl)benz(c)acridine is a promising candidate for future studies.
合成法
The synthesis of 7,9-Bis(hydroxymethyl)benz(c)acridine involves the reaction of benz[c]acridine with formaldehyde and sodium borohydride. The resulting compound is then hydrolyzed to yield 7,9-Bis(hydroxymethyl)benz(c)acridine. The process has been optimized to produce high yields of 7,9-Bis(hydroxymethyl)benz(c)acridine with high purity.
科学的研究の応用
7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to have a strong affinity for DNA, and it has been used extensively in DNA intercalation studies. It has also been studied for its potential as an anticancer agent. 7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for cancer therapy.
特性
CAS番号 |
160543-04-4 |
|---|---|
製品名 |
7,9-Bis(hydroxymethyl)benz(c)acridine |
分子式 |
C19H15NO2 |
分子量 |
289.3 g/mol |
IUPAC名 |
[7-(hydroxymethyl)naphtho[1,2-b]quinolin-9-yl]methanol |
InChI |
InChI=1S/C19H15NO2/c21-10-12-5-8-18-16(9-12)17(11-22)15-7-6-13-3-1-2-4-14(13)19(15)20-18/h1-9,21-22H,10-11H2 |
InChIキー |
TYYRHOGUEROKSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO |
その他のCAS番号 |
160543-04-4 |
同義語 |
7,9-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)

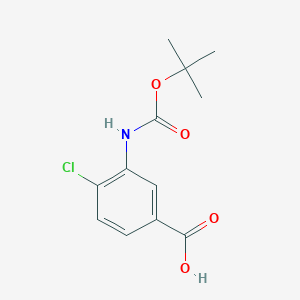
![N-([1,1'-Biphenyl]-2-yl)-4-(2-methyl-4,5-dihydroimidazo[4,5-d][1]benzazepine-6(3H)-carbonyl)benzamide](/img/structure/B61535.png)

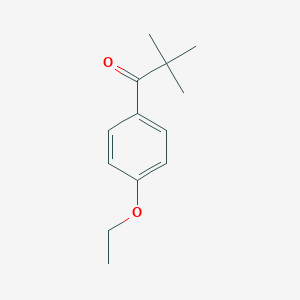

![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)


